molecular formula C17H18N2O4 B4053552 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)propanamide

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)propanamide

Cat. No.: B4053552
M. Wt: 314.34 g/mol
InChI Key: LUCBRCDVOJLKOZ-UHFFFAOYSA-N
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Description

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)propanamide is a useful research compound. Its molecular formula is C17H18N2O4 and its molecular weight is 314.34 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 314.12665706 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Applications in Sensor Technology

One notable application of related compounds to 2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)propanamide in scientific research is in the development of sensors. For instance, a liver drug similar in structure was used as a novel ionophore in the construction of a membrane sensor for barium ions, showcasing a linear response over a broad concentration range and high selectivity towards Ba(2+) ions (Hassan et al., 2003).

Medicinal Chemistry

In the realm of medicinal chemistry, derivatives of dimethyl-diphenyl-propanamide have been investigated as nonsteroidal dissociated glucocorticoid receptor agonists. These compounds displayed good agonist activity in GR-mediated assays, suggesting potential for the development of anti-inflammatory drugs with reduced side effects (Yang et al., 2010).

Photophysics and Electrochemistry

Research into the photophysics and electrochemistry of phlorin macrocycles, which share structural motifs with this compound, has revealed unusual multi-electron redox and photochemical properties. These studies highlight the potential for using such compounds in applications that require light absorption and engagement in redox chemistry (Pistner et al., 2013).

Polymer Science

In polymer science, a novel cationic polymer was synthesized for potential applications in gene delivery and antibacterial activity. The polymer's ability to switch from a cationic to a zwitterionic form upon light irradiation demonstrates the innovative use of such compounds in creating responsive materials (Sobolčiak et al., 2013).

Fluorescent Probes

A derivative of this compound was developed as a fluorescent probe for selective detection of hypoxia in tumor cells. This probe's mechanism of action and potential for biomedical research applications illustrate the versatility of such compounds in developing sensitive diagnostic tools (Feng et al., 2016).

Properties

IUPAC Name

2-(2,3-dimethylphenoxy)-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-11-5-4-6-16(12(11)2)23-13(3)17(20)18-14-7-9-15(10-8-14)19(21)22/h4-10,13H,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUCBRCDVOJLKOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OC(C)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.